Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate
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Overview
Description
Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate is a versatile chemical compound used extensively in scientific research. Its unique properties make it suitable for various applications, including drug development, organic synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form 2-chloro-N-(4-fluorophenyl)acetamide. This intermediate is then reacted with potassium hydroxide to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction conditions are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate
- Potassium;2-[(4-bromophenyl)carbamoylamino]acetate
- Potassium;2-[(4-methylphenyl)carbamoylamino]acetate
Uniqueness
Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate is unique due to the presence of the fluorine atom in its structure. This fluorine atom imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. Compared to its analogs, the fluorinated compound often exhibits enhanced stability and specific binding affinities, making it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
potassium;2-[(4-fluorophenyl)carbamoylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3.K/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14;/h1-4H,5H2,(H,13,14)(H2,11,12,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEQXKFASUHYFO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC(=O)[O-])F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FKN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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